molecular formula C4H7NO2 B556329 3-Azetidinecarboxylic acid CAS No. 36476-78-5

3-Azetidinecarboxylic acid

Cat. No. B556329
CAS RN: 36476-78-5
M. Wt: 101.1 g/mol
InChI Key: GFZWHAAOIVMHOI-UHFFFAOYSA-N
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Scientific Research Applications

Future Directions

While I couldn’t find specific future directions for 3-Azetidinecarboxylic acid, it’s worth noting that azetidine and its derivatives are valuable compounds in pharmaceutical3 and agrochemical3 research, suggesting potential future applications in these fields.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-5-2-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZWHAAOIVMHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041479
Record name 3-Azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinecarboxylic acid

CAS RN

36476-78-5
Record name 3-Azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36476-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036476785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AZETIDINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56Y8G819O3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azetidinecarboxylic acid
Reactant of Route 2
3-Azetidinecarboxylic acid
Reactant of Route 3
3-Azetidinecarboxylic acid
Reactant of Route 4
3-Azetidinecarboxylic acid

Citations

For This Compound
51
Citations
AJ Mora, M Brunelli, AN Fitch, J Wright… - … Section B: Structural …, 2006 - scripts.iucr.org
The crystal structures of the four-membered heterocycles (S)-(−)-4-oxo-2-azetidinecarboxylic acid (I) and 3-azetidinecarboxylic acid (II) were solved by direct methods using powder …
Number of citations: 4 scripts.iucr.org
I Thondorf, V Voigt, S Schäfer, S Gebauer… - Bioorganic & medicinal …, 2011 - Elsevier
… Arecaidine was purchased from AlfaAesar (Karlsruhe, Germany), 3-azetidinecarboxylic acid, arecoline and all substances and chemicals for buffer solutions were bought from Sigma–…
Number of citations: 11 www.sciencedirect.com
TY Lin, CW Lu, CC Wang, SK Huang… - Journal of Pharmacology …, 2014 - ASPET
… (EP2) because it was not observed in the presence of butaprost (an EP2 agonist) or PF04418948 [1-(4-fluorobenzoyl)-3-[[6-methoxy-2-naphthalenyl)methyl]-3-azetidinecarboxylic acid; …
Number of citations: 40 jpet.aspetjournals.org
M Gianotti, D Andreotti, D Casotto, M Mattioli… - Tetrahedron …, 2011 - Elsevier
… A new synthetic pathway to the final compound 1-[(1S)-5’,11’-dihydrospiro[cyclopentane-1,10’-dibenzo[a,d]cyclohepten]-3-yl]-3-azetidinecarboxylic acid (1) was set up. The two …
Number of citations: 2 www.sciencedirect.com
RA Saftner - Physiologia Plantarum, 1994 - Wiley Online Library
… However, moving the amino group from the 2 to the 3 position in a four-atom ring (3-azetidinecarboxylic acid) reduced transport antagonism (Tab, 5), The effects of amino acid analogs …
Number of citations: 4 onlinelibrary.wiley.com
E Briard, B Rudolph, S Desrayaud, JA Krauser… - …, 2015 - Wiley Online Library
… Reductive amination with 3-azetidinecarboxylic acid followed by reduction with cyanoborohydride gave [ 14 C]BAF312. [ 14 C]18 was obtained in a similar manner, but by coupling the …
H Kurata, K Kusumi, K Otsuki, R Suzuki… - Journal of Medicinal …, 2017 - ACS Publications
… The aldehyde 11 was subsequently converted to amino acid derivative with the general structure 13 by reductive alkylation with 3-azetidinecarboxylic acid (route C) or reductive …
Number of citations: 19 pubs.acs.org
H Inooka, K Sakamoto, T Shinohara, Y Masuda… - Bioorganic & medicinal …, 2017 - Elsevier
Neuromedin U (NMU) is a neuropeptide known to regulate food intake and energy homeostasis that is widely distributed in the gastrointestinal tract, hypothalamus, and pituitary. A short …
Number of citations: 21 www.sciencedirect.com
MJ O'Sullivan, E Gabriel, A Panariti… - American journal of …, 2017 - atsjournals.org
… Specific prostaglandin E receptor-2 receptor antagonist, 1-(4-fluorobenzoyl)-3-[[(6-methoxy-2-naphthalenyl)oxy]methyl]-3-azetidinecarboxylic acid 04418948 (1 μM), and EP 4 receptor …
Number of citations: 9 www.atsjournals.org
RA Miller, F Lang, B Marcune, D Zewge… - Synthetic …, 2003 - Taylor & Francis
… Preparation of 1-(phenylmethyl)-3-azetidinecarboxylic acid (8). To 2.12 kg (9.01 mol) of diacid (7) was charged 20 L of distilled water and the suspension was heated to reflux (internal …
Number of citations: 29 www.tandfonline.com

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